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Compound of Interest

1-Chloro-2-(2-
Compound Name:
iodophenoxy)benzene

Cat. No.: B13892145

A Strategic Intermediate for Palladium-Catalyzed Tricyclic Synthesis[1]

Executive Summary

1-Chloro-2-(2-iodophenoxy)benzene (CAS 884512-17-8) is a specialized bifunctional building
block characterized by an ortho,ortho'-dihalogenated diaryl ether motif.[1][2] Its structural
uniqueness lies in the differential reactivity of its halogen substituents—iodine (C-I) and
chlorine (C—CI).[1] This reactivity gradient allows for chemoselective functionalization, making it
a critical precursor for the synthesis of dibenzofurans and dibenzoxazepines via transition-
metal-catalyzed intramolecular cyclization.[1] These tricyclic cores are ubiquitous in high-
performance OLED materials and bioactive pharmaceutical ingredients (e.g., antipsychotics,
kinase inhibitors).[1]

Chemical Identity & Physicochemical Properties

The molecule features two benzene rings linked by an ether oxygen, with halogen atoms
positioned to facilitate ring closure.[1]

Table 1: Physicochemical Specifications
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Property

Specification

CAS Number

884512-17-8

Chemical Name

1-Chloro-2-(2-iodophenoxy)benzene

Synonyms

2-Chloro-2'-iododiphenyl ether; o-Chloro-o'-
iododiphenyl ether

Molecular Formula C12HsCIIO
Molecular Weight 330.55 g/mol
SMILES ClclccecclOc2ccccec?2l|

Physical State

Viscous liquid or low-melting solid (Predicted)

Solubility

Soluble in DCM, THF, Toluene; Insoluble in
Water

LogP (Predicted)

~4.5 (Highly Lipophilic)

Reactivity Profile

Susceptible to oxidative addition (C—I > C-CI);

Stable to weak bases

Synthetic Utility & Mechanism of Action

The primary utility of CAS 884512-17-8 lies in its ability to undergo sequential cross-coupling

reactions.[1] The presence of the iodine atom allows for rapid oxidative addition by

Palladium(0) species under mild conditions, while the chlorine atom can either serve as a

secondary electrophile or be preserved for late-stage functionalization.[1]

Mechanism: Palladium-Catalyzed Intramolecular

Cyclization

The transformation of 1-chloro-2-(2-iodophenoxy)benzene into a tricyclic core (e.qg.,

dibenzofuran) typically proceeds via a Pd(I)/Pd(0) catalytic cycle.[1]

» Oxidative Addition: Pd(0) inserts into the weak C—I bond, forming an Ar—Pd(l1)—I

intermediate.[1]
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o Ligand Exchange/Activation: A base (e.g., Cs2CO:s) facilitates the activation of the proximal
C—-H bond (concerted metallation-deprotonation) or C—ClI bond (if forcing conditions are
used).[1]

e Reductive Elimination: The Pd center couples the two aryl rings, expelling the metal and
forming the C—C bond to close the central ring.[1]

Key Insight: The selectivity for dibenzofuran (via C—H activation) versus 1-chlorodibenzofuran
(via C—H activation at the non-halogenated position) depends heavily on the ligand sterics and

reaction temperature.[1]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this
intermediate.

Intramolecular C-H Arylation PP—
- jorodibenzoturan
Pd(0) Oxidative Addition w (via C-H Activation)
1-Chloro-2-(2-iodophenoxy)benzene (Fast, C-I selective)
(CAS 884512-17-8) »{ Ar-Pd(ll)-l Intermediate Intermolecular Amination
~~-__ Primary Amine, Pd2(dba)3 Dibenzoxazepine defiv.

_______________________ | (via Buchwald-Hartwig w/ Amine)

Click to download full resolution via product page

Caption: Divergent catalytic pathways for CAS 884512-17-8. The C-I bond activates first,
enabling ring closure or coupling.[1]

Experimental Protocols

The following protocols are designed for research-scale synthesis and validation. All
procedures must be conducted in a fume hood.[1]

Synthesis of 1-Chloro-2-(2-iodophenoxy)benzene

If not commercially sourced, the compound can be synthesized via a copper-catalyzed Ullmann
coupling.[1]
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Reagents:

2-Chlorophenol (1.0 equiv)[1]

1,2-Diiodobenzene (1.2 equiv)[1]

Cul (10 mol%)[1]

1,10-Phenanthroline (20 mol%)[1]

Cs2CO0s3 (2.0 equiv)[1]

Solvent: Toluene or DMF[1]
Procedure:

e Charge: In a dried Schlenk flask, combine 2-chlorophenol (10 mmol), 1,2-diiodobenzene (12
mmol), Cul (190 mg), phenanthroline (360 mg), and Cs2COs (6.5 g).

e Solvate: Add anhydrous Toluene (20 mL) under Argon atmosphere.

o Heat: Reflux the mixture at 110°C for 24 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the
disappearance of phenol.[1]

e Workup: Cool to RT, filter through a celite pad, and wash with EtOAc.

 Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Eluent:
100% Hexanes to 5% EtOAc/Hexanes).

Yield: Expect a colorless to pale yellow oil.

Cyclization to 1-Chlorodibenzofuran

This assay validates the structural integrity and reactivity of the ether linkage.[1]
Reagents:

« CAS 884512-17-8 (1.0 equiv)[1][2]
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Pd(OAC): (5 mol%)[1]

PCys (Tricyclohexylphosphine) (10 mol%)[1]

K2COs (2.0 equiv)[1]

Solvent: DMA (Dimethylacetamide)[1]

Procedure:

e Dissolve: Dissolve 1.0 mmol of CAS 884512-17-8 in 5 mL of degassed DMA.

o Catalyst Addition: Add K2COs (276 mg), Pd(OAc)z (11 mg), and PCys (28 mg).[1]
» Reaction: Heat the sealed vial to 130°C for 12 hours.

e Analysis: Analyze an aliquot by GC-MS. The product (1-chlorodibenzofuran) will show a
molecular ion peak at m/z ~202 (loss of HI).[1]

e Observation: Successful cyclization confirms the ortho,ortho’ disposition of the halogens.[1]

Therapeutic & Industrial Applications

While specific proprietary drugs utilizing this exact CAS may be undisclosed, the 2-halo-2'-
halodiphenyl ether scaffold is a known precursor for:

o CNS Agents: Tricyclic antidepressants and antipsychotics (e.g., Loxapine, Amoxapine
analogs) often require a dibenzoxazepine core.[1] CAS 884512-17-8 serves as a "pre-
cyclized" backbone where the ether oxygen is already in place, simplifying the synthesis of
the central ring.[1]

e OLED Host Materials: Dibenzofuran derivatives are widely used as host materials for
phosphorescent OLEDs due to their high triplet energy.[1] The chlorine substituent allows for
further coupling to arylamines or carbazoles to tune electronic properties.[1]

» Kinase Inhibitors: The dibenzofuran scaffold mimics the adenosine triphosphate (ATP)
binding pocket in certain kinase enzymes, making this intermediate valuable for diversity-
oriented synthesis (DOS) libraries.[1]
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Safety & Handling

e Hazards: Irritating to eyes, respiratory system, and skin.[1] May cause sensitization by skin
contact.[1]

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen). Light sensitive (iodine bond is
photolabile).[1]

» Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
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Organic Chemistry, 67(16).[1] (Foundational protocol for transforming iodo-ethers to
dibenzofurans).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b13892145#cas-number-884512-17-8-properties-and-
literature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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